Félbinac
Vue d'ensemble
Description
Le Felbinac, également connu sous le nom d'acide biphénylylacétique, est un médicament topique appartenant à la famille des anti-inflammatoires non stéroïdiens (AINS) de la classe des acides arylacètiques. Il est principalement utilisé pour traiter l'inflammation musculaire et l'arthrite. Le Felbinac est un métabolite actif du fenbufen et est connu pour ses puissantes propriétés anti-inflammatoires et analgésiques .
Applications De Recherche Scientifique
Le Felbinac a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l'étude de la réactivité des dérivés du biphényle.
Biologie : Investigué pour ses effets sur les processus cellulaires et les voies inflammatoires.
Médecine : Largement utilisé dans le traitement de l'arthrose, de la polyarthrite rhumatoïde et de l'inflammation musculaire. .
Industrie : Employé dans la formulation de gels et de mousses topiques pour soulager la douleur et réduire l'inflammation.
5. Mécanisme d'action
Le Felbinac exerce ses effets en inhibant l'activité des enzymes cyclooxygénases (COX), en particulier la COX-2. Ces enzymes jouent un rôle crucial dans la biosynthèse des prostaglandines, qui sont des composés lipidiques qui interviennent dans l'inflammation, la douleur et la fièvre. En inhibant les enzymes COX, le Felbinac réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur .
Composés similaires :
Biprofén : L'acide α-méthyl du Felbinac, utilisé pour préparer le bifepramide.
Xenbucine : L'acide α-éthyl du Felbinac, utilisé pour fabriquer le xénthiorate.
Comparaison : Le Felbinac est unique en raison de sa structure spécifique et de son rôle de métabolite actif du fenbufen. Bien que le biprofén et la xenbucine présentent des similitudes structurelles avec le Felbinac, ils diffèrent par leurs propriétés pharmacologiques et leurs applications. La possibilité d'utiliser le Felbinac par voie topique et son efficacité dans le traitement de l'inflammation et de la douleur localisées le distinguent de ses analogues.
Mécanisme D'action
Target of Action
Felbinac primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
Felbinac works by inhibiting the activity of COX enzymes . This inhibition prevents the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
It is known that the drug’s inhibition of cox enzymes disrupts the synthesis of prostaglandins, key mediators in the inflammatory response .
Pharmacokinetics
Felbinac exhibits linear pharmacokinetic characteristics at both single and multiple doses . The time to maximum plasma concentration is obtained at 0.5 hours, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increase in a dose-dependent manner for Felbinac and its metabolite . Felbinac is highly protein-bound (~95%) and is extensively metabolized, with only small amounts being excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) .
Result of Action
The primary result of Felbinac’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Felbinac can alleviate symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .
Action Environment
The action of Felbinac can be influenced by various environmental factors. For instance, the drug is typically administered topically, and its absorption can be affected by the condition of the skin . Additionally, the drug’s efficacy and stability may be influenced by factors such as the patient’s overall health status, the presence of other medications, and individual variations in metabolism .
Analyse Biochimique
Biochemical Properties
Felbinac works by inhibiting the production of certain chemicals in the body that cause pain and inflammation . It interacts with enzymes such as cyclooxygenase (COX), specifically the COX-2 isoform . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in mediating pain and inflammation .
Cellular Effects
Felbinac exerts its effects on various types of cells, primarily those involved in inflammatory responses. By inhibiting the production of prostaglandins, Felbinac can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . This can lead to a reduction in inflammation and pain.
Molecular Mechanism
The molecular mechanism of Felbinac involves its binding to the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The inhibition of COX-2 also affects gene expression related to inflammation and pain signaling pathways .
Temporal Effects in Laboratory Settings
Felbinac’s effects can change over time in laboratory settings. For instance, its anti-inflammatory and analgesic effects become more pronounced with continued use
Metabolic Pathways
Felbinac’s metabolic pathways are consistent with the known metabolic profile of fenbufen
Transport and Distribution
Felbinac is applied topically and is absorbed through the skin, moving deeper into the areas where there is inflammation . The distribution of Felbinac is preferential to sites of inflammation when applied topically .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Felbinac peut être synthétisé par réaction entre l'acide p-bromophénylacétique et l'acide phénylboronique en présence d'un complexe de palladium d'acide aminoacétique comme catalyseur. Cette réaction se produit dans de l'eau pure à température ambiante pendant 2 heures, produisant un produit pur après une simple séparation et purification . Une autre méthode implique la réaction du biphényle avec le chlorure de monoéthyl oxalyle en présence de trichlorure d'aluminium anhydre, suivie d'une hydrolyse pour obtenir le Felbinac .
Méthodes de production industrielle : La production industrielle du Felbinac implique généralement l'utilisation de méthodes de synthèse écologiques et efficaces. La réaction entre l'acide p-bromophénylacétique et l'acide phénylboronique est privilégiée en raison de ses conditions de synthèse douces, de ses étapes réactionnelles limitées et de sa grande productivité. Cette méthode est également écologique et respectueuse de l'environnement, ce qui la rend adaptée à la production industrielle à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le Felbinac subit diverses réactions chimiques, notamment :
Oxydation : Le Felbinac peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction du Felbinac peut produire des dérivés d'alcool.
Substitution : Le Felbinac peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation et de nitration peuvent être réalisées à l'aide d'halogènes et d'acide nitrique, respectivement.
Principaux produits formés :
Oxydation : Acides carboxyliques.
Réduction : Dérivés d'alcool.
Substitution : Dérivés halogénés et nitrés.
Comparaison Avec Des Composés Similaires
Biprofen: The α-methyl acid of felbinac, used to prepare bifepramide.
Xenbucin: The α-ethyl acid of felbinac, used to make xenthiorate.
Comparison: Felbinac is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with felbinac, they differ in their pharmacological properties and applications. Felbinac’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045389 | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-52-9 | |
Record name | Felbinac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felbinac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felbinac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-biphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FELBINAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.